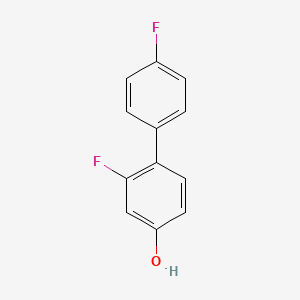

4-(4-Fluorophenyl)-3-fluorophenol

Description

Significance of Fluorine Substitution in Aromatic Systems for Research and Development

The introduction of fluorine into aromatic systems is a widely used strategy in modern drug discovery and materials science due to its profound effects on a molecule's properties. tandfonline.comnih.gov Fluorine is the most electronegative element, and its small size allows it to often act as a bioisostere for hydrogen, meaning it can replace a hydrogen atom with minimal steric disruption. researchgate.net This substitution, however, can drastically alter a molecule's electronic distribution, which in turn influences its physicochemical and pharmacokinetic properties. tandfonline.comresearchgate.netthieme-connect.de

One of the most significant impacts of fluorination is on metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like cytochrome P450. tandfonline.com Placing fluorine at a metabolically vulnerable site can block this breakdown, thereby increasing the compound's bioavailability and in vivo half-life. tandfonline.comresearchgate.net

Furthermore, fluorine substitution affects a molecule's lipophilicity, a key factor in its ability to permeate cell membranes. nih.govresearchgate.net While fluorination of an aromatic ring generally increases lipophilicity, it can also introduce polarity. nih.gov This dual effect can be leveraged to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in the case of the drug Ezetimibe, fluorine substitution not only blocks metabolic attack but also increases the molecule's polarity, leading to a significant enhancement in its activity. nih.gov Fluorination can also increase a compound's binding affinity to its target protein through various non-covalent interactions, such as dipole-dipole interactions and hydrogen bonds. tandfonline.comresearchgate.netnih.gov

Key Effects of Aromatic Fluorine Substitution:

Increased Metabolic Stability: Resistance to enzymatic oxidation due to the strong C-F bond. tandfonline.com

Altered Lipophilicity and Permeability: Influences how a molecule crosses biological membranes. nih.govresearchgate.net

Enhanced Binding Affinity: Can form favorable interactions with target receptors. tandfonline.comnih.gov

Modified Acidity/Basicity (pKa): Alters the ionization state of nearby functional groups. thieme-connect.de

Overview of Biphenyl (B1667301) Phenol (B47542) Scaffolds in Advanced Chemical Synthesis

Biphenyl scaffolds, which consist of two phenyl rings linked by a single bond, are fundamental structural motifs in a vast array of important molecules, including pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgbohrium.combiosynce.com Their rigidity and defined three-dimensional structure make them privileged scaffolds in drug design. rsc.org The phenol group (a hydroxyl group attached to a benzene (B151609) ring) adds a crucial functional handle, providing a site for further chemical modification and a key interaction point for biological targets.

Biphenols, which combine these two features, are therefore critical building blocks in organic synthesis. mdpi.com They serve as versatile intermediates for constructing more complex molecular architectures. rsc.org The hydroxyl group of the phenol can be easily converted into other functional groups, such as ethers or esters, or used as a directing group in aromatic substitution reactions. This versatility allows chemists to systematically modify the structure to fine-tune its properties. researchgate.net

The synthesis of substituted biphenyls has been a major focus of chemical research, leading to the development of powerful cross-coupling reactions. Methods like the Suzuki-Miyaura, Ullmann, and Negishi couplings are now routinely used to form the crucial carbon-carbon bond linking the two aryl rings, enabling the creation of a diverse library of biphenyl derivatives. nih.govrsc.orgrsc.org For example, the Suzuki-Miyaura reaction, which couples an aryl halide with an arylboronic acid using a palladium catalyst, is one of the most efficient and widely used methods for this purpose. rsc.orgacs.org

Applications of Biphenyl Phenol Scaffolds:

Pharmaceuticals: Core structure in drugs like the anti-inflammatory Fenbufen and the cardiovascular drug Valsartan. bohrium.com

Liquid Crystals: The rigid biphenyl core is essential for the formation of liquid crystal phases used in displays. rsc.orgwikipedia.org

Polymer Chemistry: Used as monomers for high-performance polymers with desirable thermal and chemical stability. biosynce.com

Ligand Synthesis: Chiral biphenyl phenols are used to create ligands for asymmetric catalysis, enabling the synthesis of single-enantiomer drugs. mdpi.com

Research Context of 4-(4-Fluorophenyl)-3-fluorophenol within Fluorinated Aryl Ethers and Phenols

The compound this compound is a specific example of a fluorinated biphenyl phenol. Its structure is characterized by two fluorine atoms, one on each of the phenyl rings. This difluorinated arrangement places it within the broader class of fluorinated aryl compounds, which are of significant interest for their potential applications in medicinal chemistry and materials science. nih.gov

Research into fluorinated aryl ethers and phenols often focuses on synthesizing these molecules and evaluating how fluorination patterns affect their properties. The synthesis of compounds like this compound would typically be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. nih.govacs.org This would likely involve reacting a boronic acid derivative of one fluorinated ring with a halide derivative of the other fluorinated ring. For instance, (4-fluorophenyl)boronic acid could be coupled with a 3-fluoro-4-bromophenol or a similar precursor.

Fluorinated poly(aryl ether)s, for example, are a class of high-performance polymers known for their thermal and oxidative stability. canada.ca Phenolic compounds like this compound could serve as monomers or building blocks for such polymers, where the fluorine atoms enhance the material's properties. canada.caibm.com

Historical Trajectory and Evolution of Research on Fluorinated Biphenyls

The history of fluorine chemistry began with the isolation of elemental fluorine by Henri Moissan in 1886. nih.gov Early attempts to react fluorine with organic compounds were often met with violent and uncontrolled reactions. nih.gov The first aromatic compounds with fluorinated side chains were reported in the late 1890s. nih.gov However, it was not until World War II and the Manhattan Project, which required uranium hexafluoride (UF₆) for uranium isotope separation, that large-scale production of fluorine and the study of organofluorine chemistry began in earnest. nih.gov

The study of biphenyl compounds has an even longer history, with initial synthesis trials dating back to the mid-19th century with reactions like the Wurtz-Fittig reaction. rsc.org The Ullmann reaction, developed in 1901, provided a more reliable method for coupling aryl halides to form biphenyls. rsc.org

The convergence of these two fields—organofluorine chemistry and biphenyl synthesis—gained significant momentum in the latter half of the 20th century. The development of modern transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction in the late 1970s and 1980s, revolutionized the synthesis of functionalized biphenyls, including fluorinated derivatives. rsc.orgrsc.org These methods provided chemists with unprecedented control over the structure of the target molecules, allowing for the precise placement of fluorine atoms. nih.govacs.org

This synthetic capability spurred an explosion of research into the properties and applications of fluorinated biphenyls. Awareness of the presence of per- and polyfluoroalkyl substances (PFAS) in the environment and in human blood, which began with occupational studies in the 1970s, also drove research into the analysis and properties of organofluorine compounds. fupress.netitrcweb.org Today, research continues to focus on developing more efficient and environmentally friendly synthetic methods and exploring the use of fluorinated biphenyls in an expanding range of applications, from life-saving pharmaceuticals to next-generation electronic materials. nih.govrsc.orglboro.ac.uk

Data Tables

Table 1: Physicochemical Properties of Related Phenolic Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 4-Fluorophenol (B42351) | 371-41-5 | C₆H₅FO | 112.10 | 43-46 | 185 |

| 3-Fluorophenol (B1196323) | 372-20-3 | C₆H₅FO | 112.10 | 8-12 | 178 |

| 3-Bromo-4-fluorophenol | 27407-11-0 | C₆H₄BrFO | 191.00 | N/A | N/A |

| Biphenyl | 92-52-4 | C₁₂H₁₀ | 154.21 | 69-72 | 255 |

Data sourced from publicly available chemical databases. wikipedia.orgsigmaaldrich.comchemicalbook.com

Table 2: Timeline of Key Developments in Biphenyl and Fluorine Chemistry

| Year/Period | Development | Significance |

|---|---|---|

| 1862 | Wurtz-Fittig Reaction | Early method for coupling aryl halides. rsc.org |

| 1886 | Isolation of Elemental Fluorine | Henri Moissan's discovery opened the door to organofluorine chemistry. nih.gov |

| 1901 | Ullmann Reaction | Copper-catalyzed synthesis of biphenyl compounds. rsc.org |

| 1940s | Manhattan Project | Spurred large-scale production of fluorine and research into organofluorine compounds. nih.gov |

| 1970s | Development of Pd-catalyzed Cross-Coupling | Reactions like Negishi and Kumada couplings provided new tools for C-C bond formation. rsc.org |

| 1979 | Suzuki-Miyaura Coupling | A highly versatile and widely used reaction for synthesizing biphenyls from boronic acids. rsc.orgrsc.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-fluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBIGGXSQDASKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673373 | |

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349665-92-5 | |

| Record name | 2,4'-Difluoro[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 4 Fluorophenyl 3 Fluorophenol

Established Synthetic Pathways to 4-(4-Fluorophenyl)-3-fluorophenol

While specific literature detailing a singular, optimized synthesis for this compound is not extensively published, its structure lends itself to well-established synthetic strategies in organic chemistry. The construction of this molecule would logically proceed through the formation of the central carbon-carbon bond linking the two phenyl rings, functionalization of the phenolic group, and strategic placement of the fluorine atoms.

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, and they represent the most direct and versatile approach to constructing the biphenyl (B1667301) core of this compound. umontreal.ca These reactions involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed typically by a palladium complex. umontreal.ca

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, involving the reaction of an arylboronic acid with an aryl halide. nih.govscholaris.ca A plausible route to this compound would involve the coupling of a suitably protected 3-fluorophenol (B1196323) derivative (e.g., a boronic acid or ester) with a 4-fluorophenyl halide, or conversely, a 4-fluorophenylboronic acid with a protected 3-fluorophenol halide.

Key components of such a reaction would include:

Catalyst: Palladium catalysts, such as those with phosphine ligands like triphenylphosphine or dppf (1,1'-Bis(diphenylphosphino)ferrocene), are commonly used. nih.govscholaris.ca

Base: A base, such as potassium carbonate or sodium carbonate, is required to facilitate the transmetallation step.

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often employed.

Other notable cross-coupling reactions that could be employed include the Stille coupling (using organotin reagents), Negishi coupling (using organozinc reagents), and Heck alkenylation. umontreal.ca

The hydroxyl group of the phenol (B47542) is reactive and can interfere with many synthetic transformations, including cross-coupling reactions. Therefore, a common strategy is to "protect" this group with a temporary functional group that is unreactive under the reaction conditions and can be easily removed later. Common protecting groups for phenols include ethers (e.g., methyl, benzyl) or silyl ethers (e.g., tert-butyldimethylsilyl).

More advanced methods, such as directed C-H functionalization, offer alternative strategies. While ortho-C-H activation is well-explored, recent developments in meta-selective C-H functionalization of phenols using directing groups could provide novel pathways to functionalize the phenol ring at the desired position. jove.com This approach can offer greater atom economy by avoiding the need for pre-functionalized starting materials.

The introduction of fluorine atoms onto an aromatic ring is a critical step that can be achieved at various stages of the synthesis. The choice between electrophilic and nucleophilic fluorination depends on the substrate and the desired regioselectivity. The replacement of a hydrogen atom with fluorine is a widely used strategy in medicinal chemistry to alter the properties of molecules. researchgate.netscispace.com

Electrophilic Fluorination: This method involves using reagents that deliver an "F+" equivalent to an electron-rich aromatic ring. Reagents like N-Fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly used. This strategy could be employed on a phenol or a biphenyl intermediate. The directing effects of the existing substituents on the ring would guide the position of fluorination.

Nucleophilic Aromatic Substitution (SNAr): This approach is suitable for aromatic rings that are "electron-poor," typically containing strong electron-withdrawing groups (like a nitro group) ortho or para to a leaving group (such as a halide). A fluoride (B91410) source, like potassium fluoride (KF) or cesium fluoride (CsF), displaces the leaving group.

Metal-Mediated Fluorination: Significant progress has been made in metal-mediated fluorination, which allows for the precise introduction of fluorine into complex molecules under milder conditions. nih.gov Palladium-catalyzed fluorination of aryl triflates or aryl silanes are examples of such modern techniques. scispace.com

Continuous flow systems allow for multiple synthetic steps to be combined into a single, uninterrupted operation. mit.edu This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. The integration of Process Analytical Technology (PAT) tools, such as NMR, IR, and UV/Vis spectroscopy, into these systems allows for real-time monitoring and data-driven optimization of the entire multi-step synthesis. nih.gov Bayesian optimization is a powerful data-driven tool that can be used for effective multidimensional performance optimization in such complex chemical processes. researchgate.net

Precursor Chemistry and Intermediate Synthesis Relevant to this compound

The successful synthesis of the target compound relies heavily on the availability and efficient preparation of key fluorinated intermediates. The synthesis of precursors like 4-fluorophenol (B42351), 3-fluorophenol, and 4-amino-3-fluorophenol (B140874) is well-documented.

4-Fluorophenol: This important intermediate can be synthesized through several routes. guidechem.com One common laboratory method involves the oxidation of p-fluorophenylboronic acid. guidechem.comkaibangchem.com In this process, the boronic acid is treated with an oxidizing agent like hydrogen peroxide. guidechem.comkaibangchem.comchemicalbook.com Another approach involves the fluorination of phenol itself or the hydrolysis of bromofluorobenzenes. epo.orgnbinno.com Fluoro-demetallation of mercury derivatives of phenol using acetyl hypofluorite has also been reported. chemicalbook.comchemicalbook.com

Table 1: Selected Synthetic Methods for 4-Fluorophenol

| Starting Material | Reagents | Key Features |

| p-Fluorophenylboronic acid | 30% H₂O₂ | Green chemistry approach, proceeds at room temperature. kaibangchem.comchemicalbook.com |

| Phenol | Hydrofluoric acid, Sulfuric acid | Direct fluorination method. nbinno.com |

| Mercury derivative of phenol | Acetyl hypofluorite | Fluoro-demetallation reaction. chemicalbook.comchemicalbook.com |

3-Fluorophenol: 3-Fluorophenol is another crucial precursor. A common synthetic strategy involves the diazotization of 3-fluoroaniline, followed by hydrolysis of the resulting diazonium salt. google.com Another method starts from m-fluoroiodobenzene, which undergoes a copper-catalyzed hydroxylation reaction. chemicalbook.com A patented method describes the preparation from m-aminophenol, which is first treated with anhydrous hydrofluoric acid and then a diazo reagent to yield the final product. google.com

Table 2: Selected Synthetic Methods for 3-Fluorophenol

| Starting Material | Reagents | Key Features |

| 3-Fluoroaniline | H₂SO₄, NaNO₂, then H₂O/heat | Classic diazotization-hydrolysis sequence. google.com |

| m-Fluoroiodobenzene | NaOH, CuPcCl₁₆, DMSO/H₂O | Copper-catalyzed nucleophilic substitution. chemicalbook.com |

| m-Aminophenol | Anhydrous HF, then KNO₂ | Diazotization in hydrofluoric acid. google.com |

4-Amino-3-fluorophenol: This intermediate is valuable for introducing both the fluorine and a versatile amino group, which can be later modified or removed. A widely reported synthesis starts from p-nitrophenol. The process involves catalytic hydrogenation of the nitro group, followed by sulfonation, a fluoro-substitution reaction to place fluorine at the 3-position, and finally, a desulfonation step to yield the target product. chemicalbook.comchemicalbook.comgoogle.comnbinno.com An alternative route involves the reduction of 3-fluoro-4-nitrophenol using a palladium on carbon catalyst under a hydrogen atmosphere. chemicalbook.com A multi-step pathway starting from 3-fluorophenol has also been developed, proceeding through Fries and Beckmann rearrangements to generate the key intermediate. researchgate.nettandfonline.com

Table 3: Selected Synthetic Methods for 4-Amino-3-fluorophenol

| Starting Material | Key Steps | Key Features |

| p-Nitrophenol | Hydrogenation, Sulfonation, Fluorination, Desulfonation | Multi-step sequence allowing for regioselective fluorination. chemicalbook.comchemicalbook.comgoogle.comnbinno.com |

| 3-Fluoro-4-nitrophenol | Catalytic hydrogenation (Pd/C, H₂) | Direct reduction of the nitro group. chemicalbook.com |

| 3-Fluorophenol | Esterification, Fries rearrangement, Beckmann rearrangement, Hydrolysis | A practical route involving classic named reactions. researchgate.nettandfonline.com |

Derivatization of Precursor Molecules

The synthesis of this compound and related fluorinated biphenyls predominantly relies on the strategic derivatization of precursor molecules to enable efficient carbon-carbon bond formation. A key strategy is the Suzuki-Miyaura cross-coupling reaction, which is one of the most effective methods for creating biphenyl linkages. nih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. nih.govacs.org

For the specific synthesis of this compound, the precursor molecules would likely be a derivatized 3-fluorophenol and 4-fluorophenylboronic acid. The 3-fluorophenol moiety would need to be activated at the 4-position, typically by introducing a halide (e.g., bromine or iodine) to serve as the leaving group in the coupling reaction. Therefore, a key precursor is 4-bromo-3-fluorophenol.

The general synthetic approach is outlined below:

Halogenation of 3-fluorophenol: Introduction of a bromine or iodine atom at the position para to the hydroxyl group.

Suzuki-Miyaura Coupling: The resulting 4-halo-3-fluorophenol is then reacted with 4-fluorophenylboronic acid in the presence of a palladium catalyst and a base.

An alternative precursor strategy could involve the Ullmann condensation, which is used for synthesizing diaryl ethers and can be adapted for biphenyl synthesis. nih.gov However, the Suzuki coupling remains the more prevalent and versatile method. nih.gov The synthesis of related fluorinated phenols, such as 4-amino-3-fluorophenol from 3-fluoro-4-nitrophenol via catalytic hydrogenation, demonstrates common derivatization techniques used on these types of aromatic precursors. chemicalbook.com

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Molecule | Role in Synthesis | Common Derivatization Method |

|---|---|---|

| 3-Fluorophenol | Starting material for one of the aromatic rings | Halogenation (e.g., bromination) at the C4 position |

| 4-Bromo-3-fluorophenol | Aryl halide partner in Suzuki coupling | Direct bromination of 3-fluorophenol |

Green Chemistry Approaches in the Synthesis of Fluorinated Biphenyls

The synthesis of fluorinated biphenyls is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jocpr.comunife.it

Solvent-Free Reactions and Sustainable Catalysis

A significant focus in green synthetic chemistry is the reduction or elimination of volatile organic solvents. For biphenyl synthesis, solvent-free mechanochemical methods, such as ball milling, have been developed as an efficient alternative to traditional solution-phase reactions. mdpi.com

In the context of Suzuki-Miyaura coupling, the development of sustainable catalysts is a primary area of research. Key advancements include:

Aqueous Media: Performing the coupling reaction in water or aqueous mixtures reduces the reliance on organic solvents like dioxane. nih.govmdpi.comdoi.org

Heterogeneous Catalysts: Using palladium supported on materials like hydrotalcite, silica (B1680970), or titanium dioxide allows for easy separation and recycling of the catalyst. mdpi.comdoi.orgmdpi.com This contrasts with homogeneous catalysts, which are often difficult to retrieve from the reaction mixture. mdpi.com

High Reusability: Recyclable catalysts that can be used for multiple cycles without a significant drop in activity are highly desirable. mdpi.commdpi.com For instance, some palladium catalysts have demonstrated stable efficiency for more than ten consecutive cycles. mdpi.com

Low Catalyst Loading: Ultra-low-loading homogeneous techniques and highly active heterogeneous catalysts minimize the use of precious metals like palladium. fao.orgacs.org

Table 2: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst Type | Phase | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous (e.g., Pd(PPh₃)₄) | Same as reactants | High catalytic activity and selectivity mdpi.com | Difficult to separate and recycle mdpi.com |

Atom Economy and Waste Minimization in Synthetic Design

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. jocpr.comwordpress.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. wordpress.comjk-sci.com

Addition and isomerization reactions are inherently high in atom economy. jk-sci.com For coupling reactions like the Suzuki-Miyaura synthesis, the atom economy can be calculated as follows:

Atom Economy % = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 jocpr.com

Reactivity and Advanced Organic Transformations of this compound

The chemical reactivity of this compound is dictated by its principal functional groups: the phenolic hydroxyl group and the two fluorinated aromatic rings.

Functional Group Interconversions at the Phenolic Hydroxyl

The phenolic hydroxyl group is a versatile site for a variety of functional group interconversions (FGIs). fiveable.meimperial.ac.uk These transformations are fundamental in modifying the molecule's properties for various applications.

Common interconversions include:

Oxidation: Primary and secondary alcohols can be oxidized to aldehydes, ketones, or carboxylic acids. solubilityofthings.com While the phenolic hydroxyl group itself is resistant to direct oxidation without ring modification, its presence activates the ring toward oxidative coupling reactions.

Reduction: The phenolic -OH is generally not reducible, but the aromatic rings can be reduced under harsh conditions. More relevant is the reduction of other functional groups that might be introduced onto the molecule. For example, a carboxyl group can be reduced to a primary alcohol using reagents like LiAlH₄. fiveable.me

Etherification (Williamson Synthesis): The hydroxyl group can be deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Esterification: Phenols react with acyl chlorides or acid anhydrides to form esters. This is a common method for protecting the hydroxyl group.

Table 3: Selected Functional Group Interconversions for the Phenolic Hydroxyl

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Etherification | Alkyl halide (R-X), Base (e.g., NaH, K₂CO₃) | Ether (Ar-O-R) |

| Esterification | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Ester (Ar-O-COR) |

| Conversion to Aryl Halide | (Not a direct conversion for phenols) | - |

Electrophilic Aromatic Substitution Patterns on the Fluorinated Biphenyl Core

Electrophilic aromatic substitution (EAS) is a key class of reactions for modifying the aromatic rings of this compound. masterorganicchemistry.com The regiochemical outcome of these reactions is determined by the directing effects of the existing substituents: the hydroxyl group, the fluorine atoms, and the aryl group.

Directing Effects of Substituents:

Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director due to its strong +R (resonance donation) effect.

Fluorine (-F): A deactivating group due to its strong -I (inductive withdrawal) effect, but an ortho, para-director because of its +R effect. researchgate.net In fluorobenzene (B45895), substitution at the para position is often faster than at a single position in benzene (B151609) itself. researchgate.net

Aryl Group (-Ar): The 4-fluorophenyl group on the 3-fluorophenol ring is generally considered a weak deactivator and an ortho, para-director. The phenolic ring is a deactivating group on the other ring.

Predicted Substitution Patterns:

On the 3-fluorophenol ring: The hydroxyl group is the most powerful activating group. Therefore, substitution is expected to occur ortho or para to it. The para position (C6) is blocked. The two ortho positions are C2 and C6. The C2 position is sterically unhindered, and the C6 position is adjacent to the bulky aryl group. The fluorine at C3 will also direct ortho and para. The combined directing effects strongly favor substitution at the C2 and C6 positions of the phenolic ring.

On the 4-fluorophenyl ring: This ring is less activated than the phenolic ring. The fluorine atom at C4' directs incoming electrophiles to the ortho positions (C3' and C5'). The biphenyl linkage at C1' also directs ortho and para. Therefore, substitution would likely occur at the C3' and C5' positions.

Direct fluorination of aromatic compounds with F₂ is often too reactive and difficult to control. stackexchange.comlibretexts.org Therefore, electrophilic substitution reactions like nitration, halogenation (with Cl₂, Br₂), sulfonation, and Friedel-Crafts reactions are more common for introducing new functional groups. masterorganicchemistry.com

Regioselective Functionalization and Ligand Design Considerations for this compound

The strategic modification of the this compound scaffold is crucial for its application in medicinal chemistry and materials science. The regioselectivity of functionalization—the ability to introduce new chemical groups at specific positions—is governed by the electronic and steric properties of the substituents already present on the biphenyl framework. These considerations are paramount in ligand design, where precise structural changes are required to optimize interactions with biological targets.

Electronic and Steric Influences on Regioselectivity

The reactivity and orientation of incoming electrophiles or nucleophiles are dictated by the directing effects of the hydroxyl (-OH), fluoro (-F), and 4-fluorophenyl groups.

Hydroxyl Group (-OH): As a powerful activating group, the hydroxyl group significantly increases the electron density of the phenol ring, particularly at the positions ortho and para to it. pressbooks.pubck12.org This is due to the donation of a lone pair of electrons from the oxygen atom into the aromatic system through resonance. ck12.org Consequently, electrophilic aromatic substitution reactions are strongly directed to the C2 and C6 positions.

Fluoro Group (-F): The fluorine atom at the C3 position exhibits a dual electronic effect. It is strongly electronegative, withdrawing electron density through the sigma bond (inductive effect), which deactivates the ring towards electrophilic substitution. libretexts.orglibretexts.org However, like the hydroxyl group, it possesses lone pairs that can be donated into the aromatic ring via resonance, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6). libretexts.org While halogens are generally deactivating, they are considered ortho-, para-directors. libretexts.org

4-Fluorophenyl Group: This large aryl substituent at the C4 position introduces significant steric hindrance, which can influence the accessibility of adjacent positions, particularly the C5 position.

Combined Directing Effects: The interplay of these groups determines the most probable sites for functionalization. The potent activating and directing effect of the hydroxyl group is generally dominant. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. The C2 position is activated by both the hydroxyl and the fluoro groups, making it a highly probable site for substitution. The C6 position is also strongly activated by the hydroxyl group. Steric hindrance from the adjacent 4-fluorophenyl group might slightly disfavor substitution at C5.

Predicted Regioselective Functionalization Reactions

Based on these principles, several regioselective reactions can be predicted for the this compound core.

| Reaction Type | Predicted Major Product(s) | Rationale |

| Nitration | 2-Nitro-4-(4-fluorophenyl)-3-fluorophenol | The hydroxyl group is a strong ortho-, para-director, making the C2 and C6 positions the most nucleophilic. The C2 position is electronically favored. |

| Halogenation | 2-Bromo-4-(4-fluorophenyl)-3-fluorophenol | Similar to nitration, the strong directing effect of the -OH group will direct the bromine to the C2 position. |

| Friedel-Crafts Acylation | 2-Acyl-4-(4-fluorophenyl)-3-fluorophenol | The hydroxyl group's activating effect facilitates acylation at the ortho position. |

| Formylation | 2-Hydroxy-3-fluoro-5-(4-fluorophenyl)benzaldehyde | Under Vilsmeier-Haack or related formylation conditions, the hydroxyl group will direct the formyl group primarily to the ortho C2 position. |

Ligand Design Considerations

The this compound scaffold is an attractive starting point for ligand design due to the presence of multiple sites for modification and the advantageous properties conferred by fluorine atoms. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies: The development of effective ligands necessitates systematic structure-activity relationship studies. mdpi.comnih.govfrontiersin.org By synthesizing analogs of this compound with functional groups at different positions, researchers can probe the specific interactions with a biological target, such as an enzyme or receptor.

For instance, introducing a hydrogen bond donor or acceptor at the C2 or C6 position could establish a critical interaction with the target protein. The 4-fluorophenyl group can be further functionalized to explore additional binding pockets. The phenolic hydroxyl group itself can serve as a key hydrogen bond donor or can be modified to modulate the compound's physicochemical properties.

Role in Privileged Structures: The fluorinated biphenyl motif is a component of many biologically active molecules. For example, derivatives of 3α-[bis(4-fluorophenyl)methoxy]tropane have been investigated as dopamine transporter (DAT) inhibitors. nih.govnih.gov The specific positioning of the fluoro-substituted phenyl rings is critical for their pharmacological activity. Similarly, the this compound core can be incorporated into larger molecules to create novel therapeutic agents. jopcr.comnih.gov

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Fluorophenyl 3 Fluorophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of specific nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

¹H NMR Spectroscopic Analysis for Proton Environments

In a hypothetical ¹H NMR spectrum of 4-(4-Fluorophenyl)-3-fluorophenol, distinct signals would be expected for the aromatic protons and the single phenolic hydroxyl proton. The aromatic region would display complex multiplets due to proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons on the 3-fluorophenol (B1196323) ring and the 4-fluorophenyl ring would have characteristic chemical shifts and splitting patterns influenced by the positions of the fluorine and hydroxyl substituents. The hydroxyl proton would appear as a broad singlet, the chemical shift of which would be dependent on solvent and concentration.

¹³C NMR Spectroscopic Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, twelve distinct signals would be anticipated in the aromatic region, corresponding to the twelve carbon atoms of the biphenyl (B1667301) framework. The chemical shifts of these carbons are significantly influenced by the attached fluorine and hydroxyl groups. The carbons directly bonded to fluorine would exhibit large one-bond coupling constants (¹JC-F), appearing as doublets. ionicviper.org Carbons two or three bonds away from a fluorine atom would show smaller long-range C-F coupling, further splitting the signals and adding to the complexity of the spectrum. ionicviper.org Quaternary carbons, those without attached protons, would typically show signals of lower intensity. youtube.com

¹⁹F NMR Spectroscopy for Fluorine Environments and Coupling Patterns

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms within a molecule. nih.gov For this compound, two distinct signals would be expected, one for each of the non-equivalent fluorine atoms. The fluorine on the 3-fluorophenol ring and the fluorine on the 4-fluorophenyl ring would have different chemical shifts. colorado.edu These signals would likely appear as complex multiplets due to coupling with nearby protons (H-F coupling) and potentially very weak coupling to each other (F-F coupling) across the biphenyl system. The exact chemical shifts are sensitive to the solvent and electronic environment. nih.gov

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, several two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling relationships within each aromatic ring, helping to trace the connectivity of adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, allowing for the unambiguous assignment of protonated carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula (C₁₂H₈F₂O). The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation could involve the loss of the hydroxyl group, cleavage of the bond between the two phenyl rings, and other characteristic fragmentations of fluorinated aromatic compounds.

Tandem Mass Spectrometry (MS/MS) for Fragment Identification

For instance, studies on the mass spectrometry of fluorophenols show that a common fragmentation pathway involves the loss of CO, CHO, and HF. nih.gov In the case of this compound, the molecular ion ([M]+•) would be expected at an m/z corresponding to its molecular formula, C12H8F2O.

Predicted Fragmentation Pathways:

A plausible fragmentation pattern for this compound would involve:

Loss of CO: A characteristic fragmentation of phenols, leading to a stable cyclopentadienyl (B1206354) cation derivative.

Loss of a fluorine atom: Resulting in a [M-F]+• ion.

Cleavage of the biphenyl linkage: This could lead to fragments corresponding to the fluorophenyl and fluorophenol moieties.

Loss of H2O: Although less common for phenols compared to alcohols, it can occur under certain conditions.

The analysis of chlorophenols by LC/APCI-MS/MS has shown that a common fragmentation is the loss of HCl from the [M-H]- ion. unl.pt By analogy, for this compound in negative ion mode, a potential fragmentation would be the loss of HF from the deprotonated molecule.

Table 1: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [C12H8F2O]+• | [C11H8F2]+• | CO |

| [C12H8F2O]+• | [C12H8FO]+ | F |

| [C12H8F2O]+• | [C6H4F]+ | C6H4FO |

| [C12H8F2O]+• | [C6H4FO]+ | C6H4F |

| [C12H7F2O]- | [C12H6FO]- | HF |

This table is predictive and based on the fragmentation of analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its phenolic hydroxyl group and the carbon-fluorine bonds, as well as the aromatic rings.

Studies on related fluorophenols, such as 4-fluorophenol (B42351) and 3-fluorophenol, provide a strong basis for these predictions. rsc.orgchemicalbook.comnih.govnih.govmdpi.comnist.gov The hydroxyl group (O-H) stretching vibration in phenols typically appears as a broad band in the region of 3200-3600 cm-1. rsc.org The C-F stretching vibrations in aromatic compounds are generally observed in the 1100-1300 cm-1 region. niscpr.res.in

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) |

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-F | Stretching | 1100-1300 |

| C-O | Stretching | 1200-1260 |

| O-H | Bending | 1330-1440 |

This table is predictive and based on the IR spectra of related fluorophenols.

The presence of two fluorine atoms in this compound may lead to complex vibrational coupling, potentially resulting in multiple C-F stretching bands. The substitution pattern on the aromatic rings will also influence the exact positions and intensities of the C-H and C=C absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands characteristic of substituted aromatic systems. The chromophores in this molecule are the two phenyl rings and the phenolic hydroxyl group.

For comparison, the UV-Vis spectrum of 4-fluorophenol shows absorption maxima around 224 nm and 274 nm. spectrabase.com Similarly, 4-chlorophenol (B41353) exhibits characteristic bands at 225 nm and 280 nm. researchgate.netresearchgate.net These absorptions are attributed to π → π* transitions within the benzene (B151609) ring. The presence of the second fluorophenyl ring in this compound is likely to cause a bathochromic (red) shift in the absorption maxima due to the extended conjugation of the biphenyl system.

Table 3: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Electronic Transition | Predicted λmax (nm) |

| π → π* (Benzene Ring) | ~230-240 |

| π → π* (Biphenyl System) | ~280-290 |

This table is predictive and based on the UV-Vis spectra of related compounds.

The position and intensity of these bands can be influenced by the solvent polarity. In polar solvents, hydrogen bonding with the phenolic hydroxyl group can lead to further shifts in the absorption maxima.

X-ray Diffraction (XRD) and Single Crystal X-ray Analysis for Solid-State Structure

X-ray diffraction (XRD) techniques are paramount for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, single-crystal X-ray analysis would provide invaluable information about its molecular conformation, stereochemistry, and the nature of intermolecular interactions in the crystal lattice.

Determination of Molecular Conformation and Stereochemistry.mdpi.comnih.gov

In the absence of experimental data for this compound, we can infer its likely solid-state conformation from studies on similar biphenyl derivatives. The dihedral angle between the two phenyl rings is a key conformational parameter. In many substituted biphenyls, this angle is non-zero due to steric hindrance between the ortho substituents. For 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, the dihedral angle between the benzene rings is 51.53 (7)°. nih.gov In another related structure, the dihedral angle between a 4-chloro-3-fluorophenyl ring and a 3,4-dimethoxyphenyl ring is 5.40 (7)°. nih.gov

For this compound, a twisted conformation is expected, with a dihedral angle between the two aromatic rings that minimizes steric repulsion while allowing for some degree of π-system overlap. The orientation of the hydroxyl group will also be determined, revealing whether it is syn or anti with respect to the inter-ring C-C bond.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surfaces, Fingerprint Plots).mdpi.comnih.gov

The crystal packing of this compound will be governed by a variety of intermolecular interactions, including hydrogen bonding and halogen bonding. The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. This will likely lead to the formation of hydrogen-bonded chains or networks within the crystal structure.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts. For related fluorinated compounds, Hirshfeld analysis has revealed the importance of H···H, C···H, and F···H contacts in the crystal packing. nih.govnih.govnih.govdoaj.org In the case of this compound, we would expect significant contributions from O-H···O or O-H···F hydrogen bonds, as well as weaker C-H···F and π-π stacking interactions.

Polymorphism and Crystallographic Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can have significant implications for their physical properties. Studies on related compounds, such as the molecular complex of 3-fluorobenzoic acid with 4-acetylpyridine, have revealed the existence of conformational polymorphs. rsc.org

Given the conformational flexibility of the biphenyl linkage and the potential for different hydrogen bonding motifs, it is plausible that this compound could also exhibit polymorphism. Different polymorphs would have distinct crystal structures, leading to variations in properties such as melting point, solubility, and stability. Crystallographic studies under different crystallization conditions would be necessary to explore the potential polymorphic landscape of this compound.

Computational Chemistry and Theoretical Investigations of 4 4 Fluorophenyl 3 Fluorophenol

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for predicting the properties of molecules. For 4-(4-Fluorophenyl)-3-fluorophenol, DFT calculations are used to determine its optimal structure and various electronic and spectroscopic features.

Geometry Optimization and Conformational Analysis

The initial step in the theoretical investigation of this compound involves geometry optimization. This process identifies the most stable three-dimensional arrangement of atoms, corresponding to the minimum energy on the potential energy surface. For similar fluorinated biphenyl (B1667301) compounds, DFT methods like B3LYP with basis sets such as 6-311+G(2d,p) have been successfully employed to obtain optimized structures that are in good agreement with experimental data where available. nih.gov

Conformational analysis is particularly important for this compound due to the rotational freedom around the C-C bond connecting the two phenyl rings. A potential energy surface scan along this dihedral angle helps in identifying the most stable conformer. For a related compound, 1-(4-Fluorophenyl)piperazine, a potential energy surface scan was crucial in determining the most stable minimum energy conformer. researchgate.net In many biphenyl derivatives, the two rings are not coplanar due to steric hindrance between the ortho-hydrogens. The dihedral angle between the phenyl rings is a key parameter determined from these calculations. For instance, in a highly functionalized tetrahydropyridine (B1245486) with fluorophenyl groups, the dihedral angles between the rings were found to be significant. nih.gov

Table 1: Optimized Geometrical Parameters of a related fluorinated compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-F | 1.35 | - | - |

| C-C (inter-ring) | 1.48 | - | - |

| C-O | 1.36 | - | - |

| O-H | 0.96 | - | - |

| C-C-C (phenyl) | - | 120 | - |

| C-O-H | - | 109.5 | - |

| Phenyl-Phenyl | - | - | ~40 |

Note: This table is illustrative and based on typical values for similar compounds. Actual values for this compound would require specific calculations.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov

For a similar compound, 2-(4-fluorophenyl)-4H-chromen-4-one, the HOMO-LUMO energy gap was determined to be 3.937 eV, indicating significant charge transfer within the molecule. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The distribution of these orbitals across the molecule reveals the likely sites for electrophilic and nucleophilic attack. In many aromatic compounds, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts.

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Illustrative)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.5 |

| Energy Gap (ΔE) | 5.0 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.5 |

| Global Hardness (η) | 2.5 |

| Global Softness (S) | 0.4 |

| Electronegativity (χ) | 4.0 |

| Chemical Potential (μ) | -4.0 |

| Electrophilicity Index (ω) | 3.2 |

Note: This table is illustrative. The values are typical for related aromatic compounds and would need to be calculated specifically for this compound.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, performed using DFT, serves two main purposes: it confirms that the optimized geometry is a true minimum on the potential energy surface (no imaginary frequencies), and it allows for the prediction of the infrared (IR) and Raman spectra. The calculated vibrational frequencies can be correlated with experimental spectra to assign specific vibrational modes to the observed absorption bands.

For fluorinated aromatic compounds, specific vibrational modes are of interest. For example, the C-F stretching vibration is typically expected in the region of 1100-1270 cm⁻¹. researchgate.net In a study of 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, the C-F stretching vibration was assigned at 1224 cm⁻¹ in the FT-Raman spectrum, which correlated well with the calculated wavenumber of 1231 cm⁻¹. researchgate.net The O-H stretching vibration of the phenolic group is also a characteristic band, usually appearing in the region of 3200-3600 cm⁻¹.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. imist.ma The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the fluorine atoms due to their high electronegativity. These regions are therefore potential sites for hydrogen bonding and interactions with electrophiles. researchgate.net The aromatic rings themselves can also exhibit regions of negative potential above and below the plane of the ring, characteristic of π-systems. researchgate.net The MEP analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. imist.ma

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. fluorine1.ru This analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.

Quantum Chemical Topology Methods (e.g., ELF, LOL, RDG) for Bonding Characterization

Quantum chemical topology methods provide a deeper understanding of chemical bonding by analyzing the topology of various scalar fields derived from the electron density.

Electron Localization Function (ELF): The ELF is used to visualize regions of high electron localization, which correspond to chemical bonds, lone pairs, and atomic cores. researchgate.net For this compound, the ELF would show high values in the regions of the C-C, C-H, C-O, O-H, and C-F bonds, as well as around the oxygen and fluorine atoms, corresponding to their lone pairs.

Localized Orbital Locator (LOL): Similar to ELF, the LOL also helps in identifying regions of high electron localization and is used to characterize the nature of chemical bonds. researchgate.net

Reduced Density Gradient (RDG): The RDG is a powerful tool for visualizing and characterizing non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. A plot of the RDG versus the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density allows for the identification and classification of these weak interactions. For this compound, RDG analysis would be particularly useful for studying potential intramolecular hydrogen bonding between the hydroxyl group and the adjacent fluorine atom, as well as other non-covalent interactions that stabilize the molecular conformation.

Together, these computational methods provide a comprehensive theoretical framework for understanding the structure, reactivity, and electronic nature of this compound at the molecular level.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. For this compound, MD simulations would be invaluable in understanding its dynamic nature, particularly the rotation around the bond connecting the two phenyl rings and the influence of solvents on its preferred shapes.

Conformational Dynamics:

The central structural feature of this compound is the biphenyl linkage. The two phenyl rings are not static but can rotate relative to each other. This rotation is not entirely free and is governed by a torsional potential energy surface. The minimum energy conformations and the barriers to rotation are influenced by the substituents on the rings.

In the case of unsubstituted biphenyl, the molecule adopts a twisted conformation in the gas phase and in solution, with a dihedral angle between the rings of approximately 44 degrees. nih.gov This twist is a compromise between two opposing forces: the stabilizing π-conjugation that favors a planar structure and the destabilizing steric repulsion between the ortho-hydrogens that favors a perpendicular arrangement.

For substituted biphenyls like this compound, the presence of fluorine atoms and a hydroxyl group will modulate this torsional barrier. A computational study on ortho-fluoro-substituted biphenyls has shown that the substitution pattern significantly affects the preferred dihedral angle. researchgate.net While the fluorine atoms in this compound are in the meta and para positions and thus exert less direct steric hindrance than ortho substituents, they can influence the electronic properties of the rings, which in turn can affect the torsional potential. rsc.org Density functional theory (DFT) calculations on various substituted biphenyls have demonstrated that the choice of functional and basis set is crucial for accurately predicting these torsional barriers. nih.govrsc.org

MD simulations of this compound would likely reveal a dynamic equilibrium between different twisted conformations. The energy barrier to rotation would determine the rate of interconversion between these conformers. It is expected that the molecule would not be planar due to steric hindrance, but the exact equilibrium dihedral angle would be a result of the subtle interplay between electronic and steric effects of the fluorine and hydroxyl substituents.

Solvent Effects:

The surrounding solvent can have a profound impact on the conformational preferences and dynamics of a molecule. nih.govnih.govrsc.org MD simulations explicitly including solvent molecules are essential to capture these effects. For this compound, the polarity of the solvent would be a key factor.

In a nonpolar solvent, the conformational dynamics would be primarily dictated by intramolecular forces, similar to the gas phase. However, in polar solvents such as water or alcohols, intermolecular interactions, particularly hydrogen bonding involving the phenolic hydroxyl group, would play a significant role. The solvent can stabilize certain conformations over others. For instance, a solvent shell might form around the hydroxyl group, potentially influencing the torsional angle of the biphenyl system.

A hypothetical study could involve running MD simulations of this compound in a variety of explicit solvents, such as water, methanol, and a nonpolar solvent like hexane. By analyzing the trajectories, one could determine the distribution of dihedral angles, the residence time of solvent molecules around the functional groups, and the free energy landscape of the conformational changes in each solvent.

Table 1: Expected Influence of Solvents on the Conformational Dynamics of this compound

| Solvent Type | Expected Primary Interactions | Potential Impact on Conformational Dynamics |

| Nonpolar (e.g., Hexane) | Van der Waals forces | Dynamics dominated by intramolecular steric and electronic effects. |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions | Stabilization of polar conformations; potential alteration of the torsional barrier. |

| Polar Protic (e.g., Water, Methanol) | Hydrogen bonding with the hydroxyl group and fluorine atoms | Significant influence on the preferred dihedral angle and rotational dynamics. |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Fluorinated Phenols

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological or environmental activity. rsc.orgresearchgate.netnih.gov These models are widely used in drug discovery, toxicology, and environmental science to predict the activity of new compounds, prioritize them for further testing, and understand the structural features that are important for their activity. researchgate.netnih.gov

Given the lack of specific QSAR studies for this compound, we can infer the potential for such modeling by examining studies on related fluorinated phenols. The biological or environmental activity of these compounds is often related to their physicochemical properties, which are in turn determined by their molecular structure.

Descriptors for QSAR Modeling:

To build a QSAR model, the chemical structure is represented by a set of numerical values known as molecular descriptors. For a molecule like this compound, these descriptors would capture its key structural and physicochemical features. Relevant descriptors could include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and connectivity indices.

Geometric Descriptors: These relate to the 3D structure of the molecule, including molecular surface area, volume, and shape indices. The torsional angle of the biphenyl system would be a critical geometric descriptor.

Electronic Descriptors: These quantify the electronic properties, such as dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electronegativity of the fluorine atoms and the acidity of the phenolic hydroxyl group would be captured by these descriptors.

Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is a common descriptor of hydrophobicity, which is crucial for membrane permeability and interaction with hydrophobic pockets in proteins.

QSAR Studies on Related Compounds:

QSAR studies on phenols and halogenated phenols have successfully modeled their toxicity and other biological activities. For instance, a study on the acute toxicity of halogenated phenols to E. coli found a good correlation with descriptors such as standard entropy and the most negative atomic net charges. nih.gov Another QSAR study on the antioxidant activity of phenolic compounds highlighted the importance of drug-likeness, molecular fingerprints, and various physicochemical, topological, and electronic properties. nih.gov

For fluorinated compounds, QSAR models have been developed to predict a range of properties, from anesthetic activity to environmental fate. researchgate.netacs.org The introduction of fluorine can significantly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org QSAR models for fluorinated compounds often need to account for the unique electronic effects of fluorine.

A hypothetical QSAR study on a series of fluorinated biphenyl phenols, including this compound, could aim to predict their activity as, for example, enzyme inhibitors or their ecotoxicity. The first step would be to synthesize a library of related compounds with variations in the substitution pattern of fluorine and other functional groups. Their biological activity would then be measured experimentally.

Next, a range of molecular descriptors would be calculated for each compound using computational chemistry software. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms could then be used to build a model that correlates the descriptors with the observed activity.

Table 2: Potential Descriptors for a QSAR Model of Fluorinated Biphenyl Phenols

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Topological | Wiener Index, Balaban J Index | Describes molecular size and branching. |

| Geometric | Molecular Surface Area, Dihedral Angle | Relates to steric interactions and conformational state. |

| Electronic | Dipole Moment, HOMO/LUMO energies, pKa | Captures polarity, reactivity, and acidity of the phenol (B47542). |

| Hydrophobic | LogP | Predicts membrane permeability and hydrophobic interactions. |

The resulting QSAR model could then be used to predict the activity of new, unsynthesized analogues, guiding the design of compounds with desired properties. For example, if the model indicates that a more negative electrostatic potential on the phenolic oxygen increases activity, new compounds could be designed to enhance this feature.

Applications in Medicinal Chemistry and Biological Systems

Role as a Privileged Scaffold in Drug Discovery

The term "privileged scaffold" refers to molecular frameworks that can bind to multiple, unrelated biological targets, making them valuable starting points for developing new drugs. The biphenyl (B1667301) structure of 4-(4-Fluorophenyl)-3-fluorophenol is recognized as such a scaffold. Its conformational flexibility allows it to adapt to the topology of various receptor binding sites. The addition of fluorine atoms further enhances its utility.

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles. Fluorine's high electronegativity and small size allow it to alter a molecule's properties without significantly increasing its steric bulk.

Pharmacokinetics: This refers to how the body processes a drug, including its absorption, distribution, metabolism, and excretion (ADME). Fluorine substitution can influence these parameters in several ways:

Lipophilicity: Fluorine can increase a molecule's lipophilicity (its ability to dissolve in fats and oils), which can affect its absorption and ability to cross cell membranes. The precise effect depends on the local molecular environment.

Metabolic Stability: Fluorine atoms can block sites on a molecule that are susceptible to metabolic breakdown by enzymes, thereby increasing the drug's half-life in the body.

Pharmacodynamics: This describes the effects of a drug on the body. Fluorination can impact pharmacodynamics by:

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the scaffold, potentially leading to stronger interactions with the target protein, such as hydrogen bonding or dipole interactions. This can result in increased potency.

Conformational Control: The introduction of fluorine can influence the preferred conformation of the biphenyl rings, locking the molecule into a shape that is more favorable for binding to its target.

A major challenge in drug development is ensuring that a compound remains in the body long enough to exert its therapeutic effect before being metabolized and cleared. A common metabolic pathway for aromatic rings, like those in this compound, is oxidation by cytochrome P450 (CYP) enzymes.

The substitution with fluorine atoms at the 3 and 4' positions serves as a "metabolic shield." By placing a stable carbon-fluorine bond at a position that would otherwise be susceptible to hydroxylation by CYP enzymes, the metabolic breakdown of the compound is hindered. This blocking of metabolic hotspots leads to increased metabolic stability, a longer half-life, and improved bioavailability, which are highly desirable characteristics for a drug candidate.

Investigations into Antimicrobial Activity

Biphenyl and phenol (B47542) derivatives have been investigated for their potential as antimicrobial agents. The presence of fluorine in this compound is expected to modulate this activity, making it a subject of scientific inquiry.

Research into the antibacterial properties of fluorinated biphenyl compounds often involves screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Studies would typically determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium. While specific data for this compound is not extensively published in readily available literature, related fluorinated biphenyls have shown activity, suggesting this compound warrants investigation. The mechanism of action is often postulated to involve disruption of the bacterial cell membrane or inhibition of essential enzymes.

Similarly, the antifungal potential of this compound would be evaluated against various fungal pathogens, such as Candida albicans and Aspergillus fumigatus. The MIC values would be determined to quantify its efficacy. The lipophilicity and electronic properties conferred by the fluorine atoms could enhance the compound's ability to penetrate the fungal cell wall and membrane, leading to fungal cell death.

Structure-Activity Relationship (SAR) analysis is crucial for optimizing the antimicrobial potency of a lead compound. For this compound, an SAR study would involve synthesizing and testing a series of analogues to understand how specific structural features influence its activity.

Key aspects of an SAR analysis would include:

Position of Fluorine Atoms: The location of the fluorine atoms on both phenyl rings is critical. Moving the fluorine to other positions would likely alter the molecule's electronic distribution and steric profile, which could either increase or decrease its antimicrobial activity.

The Biphenyl Core: The torsional angle between the two phenyl rings affects the molecule's three-dimensional shape. This angle is influenced by the substituents, and altering it could significantly impact how the molecule fits into the active site of a bacterial or fungal target.

A hypothetical SAR study might reveal that the specific 3-fluoro and 4'-fluoro substitution pattern is optimal for activity against a particular class of microbes, while other patterns are less effective or show a different spectrum of activity.

Scientific Data Unvailable for this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient specific data for the chemical compound This compound to generate the requested article.

Searches for this specific compound did not yield dedicated studies on its antimicrobial, anticancer, anti-inflammatory, or enzyme inhibition properties. While research exists for structurally related compounds containing fluorophenyl or phenol moieties, the user's strict requirement to focus solely on this compound cannot be met. The available literature discusses broader categories of compounds or specific analogues that differ from the requested molecule.

Without dedicated research on this compound, any attempt to create the specified article would involve extrapolation from related but distinct molecules, violating the core instruction to focus exclusively on the named compound. Therefore, it is not possible to provide a scientifically accurate article that adheres to the provided outline and constraints.

Enzyme Inhibition Profiling

Tautomerase Activity Modulation (e.g., Macrophage Migration Inhibitory Factor, MIF)

Macrophage Migration Inhibitory Factor (MIF) is a pleiotropic cytokine involved in the regulation of inflammatory responses and has been identified as a potential therapeutic target for a variety of inflammatory diseases. nih.govucsd.edufrontiersin.org One of the unique features of MIF is its tautomerase enzymatic activity, which has become a focal point for the discovery of novel anti-inflammatory agents. nih.govucsd.edu The inhibition of this catalytic activity is a promising strategy for modulating MIF's pro-inflammatory functions. nih.gov

A variety of small molecule inhibitors of MIF have been identified, targeting its tautomerase active site. nih.govmedchemexpress.com These include compounds from diverse chemical classes such as isoxazolines, cinnamic acid derivatives, and natural products like curcuminoids. nih.gov For instance, ISO-1 is a well-studied MIF inhibitor that has been shown to bind to the enzyme's active site. frontiersin.org Another example is 4-Iodo-6-phenylpyrimidine (4-IPP), which acts as an irreversible inhibitor of MIF. nih.govfrontiersin.orgmdpi.comnih.gov

However, a direct investigation into the modulatory activity of This compound on MIF tautomerase activity has not been reported in the currently available scientific literature. While fluorinated compounds have been explored as MIF inhibitors, specific data on the interaction between this compound and MIF is not available.

Protein Binding Studies and Ligand-Receptor Interactions

Binding Affinity Determinations

Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a critical parameter for assessing the potency of a compound towards its biological target.

Currently, there is no publicly available data from binding affinity assays specifically for This compound against any particular protein target. Research has been published on the binding affinities of other molecules containing a 4-fluorophenyl group, such as 4-(4-fluorophenyl)-3,7,7-trimethyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one, which has been evaluated against Glycogen synthase kinase-3. ucsd.edu However, these findings cannot be directly extrapolated to this compound. The introduction of fluorine into a ligand can significantly impact its binding affinity through various mechanisms, including the formation of specific fluorine-protein interactions and alteration of the molecule's electronic properties. acs.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-Likeness Assessment

In silico ADMET prediction is a crucial step in modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. jonuns.comnih.gov These computational models help to identify potential liabilities and guide the optimization of drug candidates. nih.gov Drug-likeness is assessed based on physicochemical properties to evaluate a compound's potential to be an orally active drug. jonuns.comnih.gov

Specific in silico ADMET and drug-likeness assessments for This compound are not available in the reviewed scientific literature. However, computational studies on other fluorinated compounds and derivatives have been reported. For example, in silico ADMET predictions have been performed for N-(4-fluorophenylcarbamothioyl) benzamide (B126) derivatives, which showed good predicted absorption and permeability. jonuns.comjonuns.com These types of analyses, when applied to this compound, would provide valuable insights into its potential as a drug candidate.

Contributions to Advanced Materials Science

Development of High-Performance Polymers and Coatings

The presence of fluorine atoms in a polymer structure is known to enhance several key properties, including thermal and chemical resistance, due to the high strength of the carbon-fluorine (C-F) bond. researchgate.net The compound 4-(4-Fluorophenyl)-3-fluorophenol serves as a monomer in the creation of fluorinated polymers, contributing to the development of materials with superior performance characteristics.

The introduction of fluorine-containing monomers like this compound into polymer chains, such as poly(aryl ether ketone)s (PAEKs), can significantly improve their thermal properties. nih.gov The strong C-F bond contributes to higher thermal stability, meaning the polymer can withstand higher temperatures before decomposing. researchgate.net Research has shown that fluorinated PAEKs exhibit high decomposition temperatures, often with a 5% weight loss (Td5%) occurring above 500°C. nih.govnih.gov This enhanced stability is crucial for applications in demanding environments, such as in the aerospace and electronics industries. The general principle is that increasing the fluorine content and incorporating rigid aromatic structures can lead to polymers with greater resistance to thermal degradation. dtic.miloaepublish.com

Table 1: Thermal Properties of Fluorinated Polymers

| Polymer Type | Decomposition Temperature (Td5%) | Key Structural Feature |

|---|---|---|

| Fluorinated Poly(aryl ether ketone)s | > 520°C nih.gov | Trifluoromethyl or trifluoromethoxy groups |

| Poly(phthalazinone ether sulfone ketone) | > 500°C nih.gov | Nitrogenous heterocyclic structure |

| Poly(aryl ether ketone) Copolymers | > 476°C researchgate.net | 1,4-Naphthalene moieties |

Fluorinated polymers often exhibit altered optical properties compared to their non-fluorinated counterparts. The introduction of fluorine can modify the refractive index and enhance transparency in certain regions of the electromagnetic spectrum. In the context of light-emitting polymers, fluorine substitution on the phenylene vinylene backbone has been shown to tune the electroluminescent emission. For instance, monosubstituted poly(2-fluoro-1,4-phenylene vinylene) shows a blue shift in its emission, while other fluorinated versions exhibit a red shift. acs.org The strong electronegativity of fluorine can also lower the HOMO and LUMO energy levels of the polymer, which can be beneficial for the efficiency of light-emitting diodes (LEDs). mdpi.com While direct studies on this compound for optical materials are not prevalent, the general effects of fluorination suggest its potential in developing polymers for optical applications.

Electronic Materials Research